(3R,4R,6R)-3-Amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol;hydrochloride
CAS No.: 478518-55-7
Cat. No.: VC21116660
Molecular Formula: C6H14ClNO5
Molecular Weight: 216.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478518-55-7 |
|---|---|
| Molecular Formula | C6H14ClNO5 |
| Molecular Weight | 216.62 g/mol |
| IUPAC Name | (3R,4R,6R)-3-amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol;hydrochloride |
| Standard InChI | InChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4?,5-,6?;/m1./s1/i6+1; |
| Standard InChI Key | QKPLRMLTKYXDST-ZXGAALSNSA-N |
| Isomeric SMILES | C([C@@H]1C([C@@H]([C@H]([13CH](O1)O)N)O)O)O.Cl |
| SMILES | C(C1C(C(C(C(O1)O)N)O)O)O.Cl |
| Canonical SMILES | C(C1C(C(C(C(O1)O)N)O)O)O.Cl |
Introduction
Molecular Identity and Basic Properties
Chemical Identifiers
The variety of naming conventions reflects the compound's importance across different chemical disciplines and research areas.
Structural Characteristics
Stereochemistry and Configuration
The compound exhibits specific stereochemistry as indicated by its name, with R configurations at positions 3, 4, and 6 of the oxane ring . This stereochemical configuration is critical to its biological activity and chemical behavior. The structure features an amino group at the C-3 position, hydroxyl groups at the C-2, C-4, and C-5 positions, and a hydroxymethyl group at C-6, all with defined spatial orientations that determine its three-dimensional structure.
Structural Representation
The structural representations of this compound are encoded in several standard formats:
| Representation Type | Code | Significance |
|---|---|---|
| SMILES | C([C@@H]1C(C@@HO)O)O.Cl | Machine-readable structure with stereochemistry |
| InChI | InChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4?,5-,6?;/m1./s1/i6+1; | Standardized structure representation |
| InChIKey | QKPLRMLTKYXDST-ZXGAALSNSA-N | Condensed InChI for database searching |
The stereochemical notations in these representations precisely define the three-dimensional arrangement of atoms in the molecule, which is essential for understanding its interactions with biological systems.
Parent Compound Relationship
This hydrochloride salt is derived from the parent compound (3R,4R,6R)-3-amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol (PubChem CID 16213408) . The parent compound lacks the hydrochloride component but maintains the same carbon skeleton and functional group arrangement. The salt formation generally impacts properties such as solubility, stability, and bioavailability.
Chemical and Physical Properties
Chemical Reactivity
The compound contains several reactive functional groups that define its chemical behavior:
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The amino group at the C-3 position can participate in nucleophilic substitution reactions and can be acylated or alkylated.
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The multiple hydroxyl groups can undergo esterification, etherification, or oxidation reactions.
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The cyclic hemiacetal structure at C-1 allows for potential ring-opening reactions under acidic conditions.
These reactive sites make the compound versatile for chemical modifications and derivatizations in research settings.
Isotopic Features
The compound contains two isotopic modifications that are significant for research applications:
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A carbon-13 (13C) isotope at position 2 of the oxane ring
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A nitrogen-15 (15N) isotope in the amino group (based on some of the alternative names)
These stable isotope labels make the compound valuable for metabolic tracing studies, NMR spectroscopy investigations, and mass spectrometry analyses .
Synthesis and Preparation Methods
Purification and Characterization
After synthesis, compounds of this nature typically undergo rigorous purification procedures, which may include:
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Crystallization techniques to obtain the pure hydrochloride salt
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Chromatographic methods for separation from reaction byproducts
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Characterization using spectroscopic techniques such as NMR, mass spectrometry, and IR spectroscopy to confirm structure and isotopic enrichment
Analytical Methods for Identification
Spectroscopic Analysis
The identification and characterization of (3R,4R,6R)-3-Amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol;hydrochloride would typically involve several complementary spectroscopic techniques:
| Analytical Technique | Expected Observations | Significance |
|---|---|---|
| 13C NMR Spectroscopy | Enhanced signal at position 2 | Confirms 13C enrichment position |
| 1H NMR Spectroscopy | Coupling patterns reflecting stereochemistry | Validates structural configuration |
| Mass Spectrometry | Molecular ion at m/z 217 (M+) | Confirms molecular weight and formula |
| IR Spectroscopy | NH3+ stretching bands (≈3000 cm-1) | Identifies amine hydrochloride salt |
The presence of the 13C isotope at position 2 would create distinctive patterns in both 13C and 1H NMR spectra, making these techniques particularly valuable for confirmation of structure and isotopic enrichment.
Chromatographic Methods
For purity assessment and separation, chromatographic techniques are essential:
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High-Performance Liquid Chromatography (HPLC) with appropriate detection methods
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Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization to increase volatility
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Thin-Layer Chromatography (TLC) for reaction monitoring and preliminary purity assessment
Biological Significance and Applications
| Compound | Structural Differences | Potential Shared Properties |
|---|---|---|
| (3S,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol hydrochloride | Different stereochemistry, no isotopic labeling | Similar chemical reactivity, potential applications in glucose metabolism research |
| (3S,4S,5R,6R)-6-(Hydroxymethyl)(213C)oxane-2,3,4,5-tetrol | Different functional groups, shared 13C labeling | Similar spectroscopic characteristics due to 13C labeling, applications in metabolic studies |
This comparison highlights how stereochemistry and functional group variations can influence biological activity while maintaining certain core properties related to the carbohydrate structure.
Research Status and Future Directions
Current Research Status
Based on the limited information available in the search results, this compound appears to be primarily a research tool rather than a well-studied therapeutic agent. Its registration in chemical databases such as PubChem indicates its relevance to chemical and biochemical research .
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